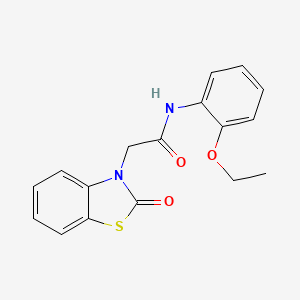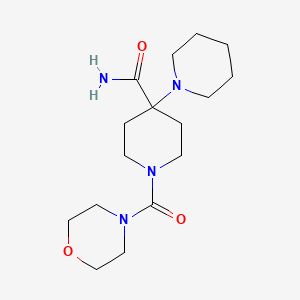![molecular formula C19H23ClN4O2 B5551784 1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone is a synthetic chemical that falls into a category of compounds with potential biological activities. The structure suggests a complex synthesis pathway and potential for various chemical reactions due to its diverse functional groups.
Synthesis Analysis
In the realm of similar compounds, the synthesis typically involves multi-step reactions including cyclo condensation, alkylation, and nucleophilic addition. For example, derivatives of piperazine have been synthesized using a combination of diacetyl, aromatic aldehyde, piperazine, and ammonium acetate, showcasing a method that could be relevant to our compound of interest (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
For similar chemical structures, techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry are used to elucidate and confirm the molecular structure. Crystal structure determination and density functional theory (DFT) are also employed to understand the spatial arrangement and electronic properties of the molecules (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties are determined by the functional groups present in the molecule. For instance, piperazine derivatives exhibit a range of biological activities influenced by their chemical structure. The reactions might involve nucleophilic substitution, cyclization, and interactions with biomolecules depending on the functional groups present in the compound (Guna, Patolia, Patel, & Purohit, 2009).
Applications De Recherche Scientifique
Synthesis and Biological Screening
Piperazine derivatives with modifications at the imidazole ring have been synthesized and assessed for various biological activities. For example, a study involved the synthesis of piperazine-1-yl-aroylamino and aryl sulphonamide derivatives, which showed moderate activity against Gram-positive, Gram-negative bacteria, and fungi. The structural elucidation of these compounds was achieved through IR, 1HNMR, Mass spectral data, elemental analysis, and thin-layer chromatography, indicating a methodical approach to understanding their potential as antimicrobial agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009).
Antifungal and Antimicrobial Applications
Another area of research includes the development of antifungal compounds. A novel potential antifungal compound from the 1,2,4-triazole class exhibited promising solubility characteristics and thermodynamic parameters, suggesting its effective delivery through lipophilic pathways in biological media. This study underscores the importance of physicochemical properties in the development of new antifungal agents, which could have broad applications in treating fungal infections (T. Volkova, I. Levshin, G. Perlovich, 2020).
Anticancer Research
In the realm of anticancer research, derivatives of piperazine and imidazole have been evaluated for their cytotoxic activities. A study on piperazinone derivatives explored their cytotoxic effects against cancer and normal cell lines, indicating the potential for novel chemotherapy agents. Such research highlights the ongoing efforts to find more effective and selective cancer treatments by modifying and testing various chemical derivatives (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).
Antidiabetic Properties
Research into the antidiabetic properties of imidazole derivatives has identified compounds that significantly improve glucose tolerance. For instance, derivatives of 1,4-disubstituted piperazine have shown promising results in rat models of diabetes, mediated by an increase in insulin secretion. This suggests a potential therapeutic application for managing type II diabetes, further emphasizing the diverse biological activities of these compounds (Gaëlle Le Bihan, F. Rondu, A. Pelé‐Tounian, Xuan Wang, 1999).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-[3-(2-ethylimidazol-1-yl)propanoyl]-5-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-3-17-21-9-11-22(17)10-8-18(25)23-13-19(26)24(12-14(23)2)16-6-4-15(20)5-7-16/h4-7,9,11,14H,3,8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFJBOGRAVLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCC(=O)N2CC(=O)N(CC2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
![5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551721.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)